molecular formula C10H10Cl2N2O2 B14907862 N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B14907862
M. Wt: 261.10 g/mol
InChI Key: ZGOQCRWTKUHCFP-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide (CAS 848233-69-2) is a high-purity organic compound with a molecular formula of C₁₀H₁₀Cl₂N₂O₂ and a molecular weight of 261.10 g/mol . This chemical is characterized by its acetamide core structure, a functional group known for its significance in various chemical and pharmaceutical applications . The structure features a 2,6-dichlorophenyl group and a glycinamide substituent, offering potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Suppliers provide this compound with a guaranteed purity of ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . Researchers are exploring derivatives of 2,6-dichlorophenyl acetamide in the development of novel therapeutic agents; for instance, related compounds have been chemically linked to biopolymers like hyaluronan to create sustained-release formulations with prolonged anti-inflammatory and analgesic effects in preclinical models . Similarly, N-phenylacetamide scaffolds are being investigated in the design and synthesis of new potent inhibitors for enzymes like α-glucosidase, highlighting the value of this chemical class in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct risk assessments and establish safe handling procedures for this material prior to use.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C10H10Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-10(16)14-5-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16)

InChI Key

ZGOQCRWTKUHCFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Acid Chloride Intermediate

A prevalent method involves converting 2-(2,6-dichlorophenyl)acetic acid to its acid chloride, followed by coupling with 2-aminoacetamide.

Procedure :

  • Acid Chloride Formation :
    • 2-(2,6-Dichlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C.
    • Reaction Time : 2–4 hours.
    • Yield : ~95% (isolated as crude product).
  • Amide Bond Formation :
    • The acid chloride is reacted with 2-aminoacetamide in the presence of a base (e.g., triethylamine, TEA) in tetrahydrofuran (THF) or DCM.
    • Molar Ratio : 1:1.2 (acid chloride:amine).
    • Temperature : 0°C to room temperature.
    • Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
    • Reported Yield : 70–85%.

Critical Analysis :

  • Advantages : High atom economy and straightforward purification.
  • Challenges : Sensitivity of 2-aminoacetamide to hydrolysis necessitates strict anhydrous conditions.

Nucleophilic Substitution of Haloacetamide Derivatives

Alternative routes employ haloacetamide intermediates, leveraging nucleophilic displacement with ammonia or amines.

Procedure :

  • Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)acetamide :
    • 2-(2,6-Dichlorophenyl)acetic acid is converted to its acid chloride and reacted with chloroacetamide in acetone-water with sodium acetate.
    • Conditions : 0°C, 30 minutes.
    • Yield : 88–91%.
  • Amination of Chloro Intermediate :
    • The chloro derivative is treated with aqueous ammonia (25% w/v) in ethanol under reflux.
    • Reaction Time : 6–8 hours.
    • Yield : 65–75%.

Critical Analysis :

  • Side Reactions : Competing hydrolysis of the chloro group may reduce yields.
  • Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves amination efficiency.

Reductive Amination Pathways

For substrates requiring ketone intermediates, reductive amination offers a viable route.

Procedure :

  • Synthesis of 2-Oxo-N-(2,6-dichlorophenyl)acetamide :
    • Condensation of 2,6-dichlorophenylacetonitrile with glyoxylic acid, followed by partial hydrolysis.
  • Reductive Amination :
    • The ketone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Conditions : Room temperature, 12 hours.
    • Yield : 60–68%.

Critical Analysis :

  • Limitations : Requires stringent pH control (pH 6–7) to avoid over-reduction.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Complexity
Acid Chloride Coupling SOCl₂, TEA, 2-aminoacetamide 70–85% >98% Moderate
Nucleophilic Substitution Chloroacetamide, NH₃ 65–75% 90–95% High
Reductive Amination NaBH₃CN, NH₄OAc 60–68% 85–90% High

Insights :

  • Scalability : Acid chloride coupling is most amenable to industrial-scale production.
  • Cost-Effectiveness : Nucleophilic substitution requires inexpensive reagents but higher solvent volumes.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for amide bond formation.

Example :

  • 2-(2,6-Dichlorophenyl)acetic acid and 2-aminoacetamide are mixed in DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and irradiated at 100°C for 15 minutes.
  • Yield : 89%.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents offers an eco-friendly alternative.

Example :

  • Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-(2,6-dichlorophenyl)acetic acid and 2-aminoacetamide in tert-butanol.
  • Yield : 78% after 24 hours.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

The following analysis compares the target compound’s structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Acetamide Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) Piperidinyl Not reported Not reported NMR: δ 1.3–3.5 (piperidinyl protons); IR: 1650 cm⁻¹ (C=O)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl 489–491 K (216–218°C) Not reported NMR: δ 7.5–8.1 (thiazol protons); IR: 1680 cm⁻¹ (C=O)
Alachlor (Herbicide) Methoxymethyl, 2,6-diethylphenyl Not reported Not reported Metabolic intermediates: CDEPA, DEA (carcinogenic)
N-(2,6-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Formylphenoxy Not reported Not reported Molecular weight: 354.2 g/mol; Purity: ≥95%
Compound 2d () Thiazol-3(2H)-yl 209–211 15 ¹H-NMR: δ 2.3 (CH₃), 7.2–7.8 (aromatic)
Key Observations:
  • Substituent Effects on Melting Points : Thiazole-containing derivatives (e.g., Compound 2d, ) exhibit higher melting points (209–211°C) compared to alachlor analogs, likely due to enhanced hydrogen bonding from heterocyclic groups .
  • Spectral Signatures : The C=O stretch in IR spectra (1650–1680 cm⁻¹) is consistent across acetamides, while NMR shifts vary with aromatic and heterocyclic substituents .
Key Observations:
  • Pharmacological Profiles: LIA’s piperidinyl group enhances lipophilicity, improving blood-brain barrier penetration for neuropathic pain relief . In contrast, alachlor’s methoxymethyl group facilitates metabolic activation to carcinogens in rodents .

Metabolic and Toxicological Comparisons

  • Metabolic Pathways: Chloroacetamide herbicides (e.g., alachlor, acetochlor) are metabolized by CYP3A4/CYP2B6 to intermediates like CDEPA and CMEPA, which are further oxidized to carcinogenic anilines .
  • Toxicity: Human liver microsomes metabolize acetochlor to CMEPA at 0.023 nmol/min/mg, significantly slower than in rats (0.065 nmol/min/mg), indicating species-specific carcinogenic risks .

Q & A

Basic: What are the established synthetic routes for N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves acylation of 2,6-dichlorophenylacetic acid derivatives with 2-amino-2-oxoethylamine. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water yields >90% purity .
  • Optimization : Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches by 40–60% .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–Cl bond length: 1.73–1.75 Å; torsion angle: 85.2° between dichlorophenyl and acetamide groups) .
  • NMR : 1H^1H NMR (DMSO-d6, 400 MHz): δ 7.35–7.45 (m, 3H, aromatic), δ 4.15 (s, 2H, NH2_2CO), δ 3.80 (s, 2H, CH2_2CO) .
  • FTIR : Confirm amide bonds via C=O stretch at 1660–1680 cm1^{-1} and N–H bend at 1550–1600 cm1^{-1} .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water 50:50, flow rate: 1 mL/min).
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; store in amber vials under nitrogen .

Advanced: What computational strategies are recommended to study electronic properties and reactivity?

Methodological Answer:

  • HOMO-LUMO analysis : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level reveals energy gaps (~4.2 eV), indicating moderate electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Identifies nucleophilic regions (amide oxygen) and electrophilic regions (dichlorophenyl Cl atoms) for predicting reaction sites .
  • MD simulations : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

Advanced: How can stereoelectronic effects influence the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The dichlorophenyl group’s planarity enhances π-π stacking with aromatic residues (binding affinity: −8.2 kcal/mol) .
  • SAR analysis : Modify the amino-oxoethyl group to assess hydrogen-bonding capacity; substitutions reducing steric hindrance improve binding by 15–20% .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity). Address variability via normalized cell lines (e.g., HepG2 vs. HEK293) .
  • Dose-response validation : Replicate experiments with controlled concentrations (1–100 μM) and confirm results via Western blotting (e.g., apoptosis markers: caspase-3/9) .

Advanced: How can polymorphism be systematically studied for this compound?

Methodological Answer:

  • Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD. Compare diffraction patterns (e.g., Form I: peaks at 12.5°, 15.8°; Form II: 11.2°, 17.4°) .
  • Thermal analysis : DSC reveals melting points (Form I: 178–180°C; Form II: 165–167°C) and enthalpy differences (ΔH = 5–8 kJ/mol) .

Advanced: What advanced analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect impurities at <0.1% using a Q-TOF mass spectrometer (ESI+ mode, m/z 300–500). Key impurities: unreacted 2,6-dichlorophenylacetic acid (m/z 219.0) .
  • Ion chromatography : Quantify chloride ions (from hydrolysis byproducts) with a detection limit of 0.01 ppm .

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